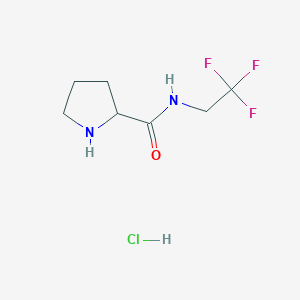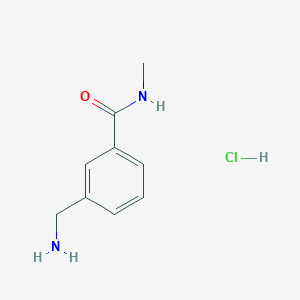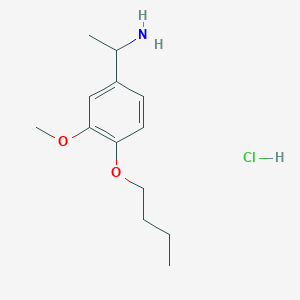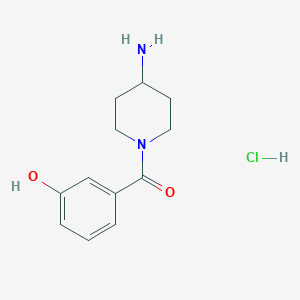
1-(2-甲基-1,2,3,4-四氢喹啉-1-基)乙胺二盐酸盐
描述
2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学蛋白质组学研究
该化合物可用于化学蛋白质组学研究,以识别复杂生物系统中与小分子结合的伙伴。 它用作半胱氨酸反应性小分子片段,特别适用于研究传统可药物靶蛋白以及通常被称为“不可药物”蛋白的具有挑战性的靶标 .
配体发现
它在基于片段的共价配体发现方面有应用。 作为片段亲电子试剂或“侦察”片段,它可以单独使用或掺入双功能工具(如亲电子 PROTAC® 分子)中,用于靶向蛋白降解 .
靶向蛋白降解
该化合物在靶向蛋白降解策略的开发中起着重要作用。 作为亲电子 PROTAC® 分子的一部分,它可以促进 E3 连接酶的发现,E3 连接酶对于蛋白质的泛素化和随后的降解至关重要 .
药代动力学行为分析
在药代动力学研究中,可以使用动物模型分析该化合物在静脉内和口服给药后的行为。 这有助于了解其吸收、分布、代谢和排泄 (ADME) 特性 .
CDK5/p25 抑制剂
它可用于发现 CDK5/p25 的抑制剂,这在神经退行性疾病研究中意义重大。 可以通过使用该化合物进行基于结构的虚拟筛选来开发选择性和非 ATP 竞争性抑制剂 .
蛋白质组学研究
作为蛋白质组学研究的产品,该化合物可用于研究蛋白质表达、修饰、相互作用和功能。 它可以帮助阐明特定条件下给定细胞、组织或生物体的蛋白质组 .
药物化学
在药物化学中,它对合成各种药物化合物感兴趣。 其甲基取代衍生物因其潜在的治疗应用而特别引人注目 .
作用机制
Target of Action
Tetrahydroquinoline derivatives have been associated with the inhibition of cdk5/p25 complex , which is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to cause changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to affect the cdk5/p25 complex, leading to hyperphosphorylation of tau .
Pharmacokinetics
The pharmacokinetic behavior of related tetrahydroquinoline (thq) compounds has been studied in animal models .
Result of Action
Related compounds have been shown to cause hyperphosphorylation of tau, which is associated with neurodegenerative diseases .
属性
IUPAC Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;;/h2-5,10H,6-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYIZLQEUUQXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)





![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)

![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)

